N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H20F3N3O and its molecular weight is 363.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of New Amides
Compounds containing N-methylpiperazine were synthesized, including ones using 4-methylpiperazin-1-ylmethyl benzamides as key intermediates in the synthesis of antileukemic agents like imatinib. This highlights the role of such compounds in medicinal chemistry (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Heterocyclic Analogues in Hypolipidemic Activity
A series of [alpha-(heterocyclyl)benzyl]piperazines, including 4-methylpiperazin-1-yl variants, were synthesized. One such compound showed potent activity in lowering serum lipid levels, demonstrating its potential in developing hypolipidemic agents (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).
Antimicrobial and Anticonvulsant Applications
Benzamides containing 4-methylpiperazin-1-yl showed significant antimicrobial activity against various strains including MRSA, and some also exhibited anticonvulsant activity, highlighting their potential in pharmacology (Kuş, Soezuedoenmez, & Altanlar, 2009; Mussoi, Boswell, Mehta, Soroko, & Burchall, 1996).
Novel Compounds and Cancer Research
Novel FMS Kinase Inhibitors
4-Arylamido 3-methyl isoxazoles, including variants with 4-methylpiperazin-1-yl, were synthesized and evaluated. They showed selective antiproliferative activity, indicating their potential as cancer therapeutics (Im, Jung, Yang, Aman, & Hah, 2015).
Antimycobacterial Agents Synthesis
Compounds featuring 4-methylpiperazin-1-yl showed potent antimycobacterial activity, suggesting their potential in developing new treatments against Mycobacterium tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Anticancer Evaluation
Synthesis of substituted benzamides, including 4-methylpiperazin-1-yl variants, demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Analytical and Pharmacokinetic Studies
Capillary Electrophoresis of Imatinib Analogues
This study developed a method for the separation of imatinib mesylate and related substances, including 4-methylpiperazin-1-yl variants, demonstrating the analytical importance of such compounds in quality control (Ye, Huang, Li, Xiang, & Xu, 2012).
Metabolism of Flumatinib
The metabolites of flumatinib, a tyrosine kinase inhibitor with a 4-methylpiperazin-1-yl structure, were identified in chronic myelogenous leukemia patients, highlighting its pharmacokinetic properties (Gong, Chen, Deng, & Zhong, 2010).
Wirkmechanismus
Target of Action
The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and migration . The disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By targeting the PDGF receptor tyrosine kinase, the compound disrupts critical signaling pathways, leading to cell cycle arrest and cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBCKHRGVQAUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.